molecular formula C13H10BrNO3 B1338946 1-(Benzyloxy)-4-bromo-2-nitrobenzene CAS No. 383868-64-2

1-(Benzyloxy)-4-bromo-2-nitrobenzene

Cat. No.: B1338946
CAS No.: 383868-64-2
M. Wt: 308.13 g/mol
InChI Key: HUELJXGNXNSEQJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2-nitrobenzene can be synthesized through a multi-step process involving the bromination of 1-(benzyloxy)-2-nitrobenzene. The typical synthetic route includes:

    Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.

    Benzyloxy Protection: The benzyloxy group can be introduced by reacting the corresponding phenol with benzyl chloride in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and protection reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).

    Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron (Fe) catalyst, light.

    Reduction: Hydrogen gas (H2), palladium catalyst, sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-(benzyloxy)-4-bromo-2-aminobenzene.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2-nitrobenzene can be compared with other similar compounds such as:

    1-(Benzyloxy)-4-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(Benzyloxy)-4-fluoro-2-nitrobenzene: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

    1-(Benzyloxy)-4-iodo-2-nitrobenzene:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated benzene derivatives in chemical research.

Properties

IUPAC Name

4-bromo-2-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELJXGNXNSEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461030
Record name 1-(Benzyloxy)-4-bromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383868-64-2
Record name 1-(Benzyloxy)-4-bromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-nitrophenol (5.2 g, 23.8 mmol) in 2-butanone (100 ml) was added potassium carbonate (9.0 g, 65.1 mmol) followed by benzyl bromide (2.6 ml, 21.8 mmol). The resulting mixture was stirred at room temperature for 30 minutes and then heated to reflux overnight. The solids were then removed by filtration, washing with acetone, and the filtrate reduced in vacuo. The residue was dissolved in ethyl acetate and washed with 2M aqueous sodium hydroxide solution (×3) and then brine. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered and reduced in vacuo to afford the title product. 1H-NMR (d6-DMSO) δ 8.14 (1H, d, J 3.5 Hz), 7.84 (1H, dd, J 11.0, 3.5 Hz), 7.45-7.39 (5H, m), 7.37-7.33 (2H, m), 5.32 (2H, s).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-2-nitro-phenol (Aldrich, 2.18 g, 10 mmol) was treated with K2CO3 (Aldrich, 2.76 g, 20 mmol) in DMF (Aldrich, 100 mL) at ambient temperature for 20 min. Benzyl chloride (Aldrich, 1.52 g, 12 mmol) was added. The mixture was stirred at 100° C. for 6 h. It was then poured into ice/water (200 mL) and stirred at ambient temperature for 10 hours. The white solid was filtered and dried to give the title compound (3.0 g, yield, 100%). 1H NMR (300 MHz, CDCl3) δ 5.23 (s, 2 H), 7.01 (d, J=9.2 Hz, 1 H), 7.31-7.49 (m, 5 H), 7.58 (dd, J=9.0, 2.5 Hz, 1 H), 7.98 (d, J=2.7 Hz, 1 H) ppm. MS (DCl/NH3): 325 (M+H)+, 327 (M+H)+.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-nitro-phenol (5.05 g, 23.16 mmol), benzyl bromide (4.12 mL, 34.73 mmol) and K2CO3 (9.60 g, 69.48 mmol) in acetone (200 mL) were stirred, and refluxed for 3 hours. The solution was filtered, dried with silica gel powder (20 g), and separated by flash chromatography eluting with 5% ethyl acetate in hexanes (1 L) and then with 20% ethyl acetate in hexanes (1 L) to give the title compound (6.84 g, 96%). MS (DCI) m/z 326.90 (M+NH4)+; 1H NMR (500 MHz, CD2Cl2) δ ppm 5.21 (s, 2 H) 7.06 (d, J=9.05 Hz, 1 H) 7.33–7.46 (m, 5 H) 7.63 (dd, J=8.73, 2.50 Hz, 1 H) 7.97 (d, J=2.50 Hz, 1 H).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-2-nitrophenol 13.A (1.00 g, 4.59 mmol, available from Aldrich) and benzyl bromide (0.55 mL, 5.05 mmol) in DMF (10 mL) was added cesium carbonate (2.2 g, 6.9 mmol). The mixture was stirred overnight at room temperature and then partitioned between AcOEt and water. The organic phase was concentrated to afford 1-((4-bromo-2-nitrophenoxy)methyl)benzene 13.B (1.40 g, 99% yield) which was used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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